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Core Science & Biosynthesis

Foundational

Technical Deep Dive: 6-Bromoquinoline-4-carbonitrile (CAS 1542874-14-5)

The Orthogonal Scaffold for Kinase Inhibitor Discovery Executive Summary: The "Dual-Handle" Advantage In the landscape of medicinal chemistry, 6-Bromoquinoline-4-carbonitrile represents a high-value "bifunctional" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Scaffold for Kinase Inhibitor Discovery

Executive Summary: The "Dual-Handle" Advantage

In the landscape of medicinal chemistry, 6-Bromoquinoline-4-carbonitrile represents a high-value "bifunctional" scaffold. Unlike mono-substituted quinolines, this molecule offers two chemically distinct handles with orthogonal reactivity:

  • The C4-Nitrile (Electrophilic/Reducible): Positioned at the "hinge-binding" region of many kinase inhibitors, the nitrile group serves as a versatile precursor for amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • The C6-Bromine (Nucleophilic Susceptibility): A classic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecule into the "solvent-front" or hydrophobic pocket of protein targets.

This guide details the physicochemical profile, validated synthesis routes, and strategic application of CAS 1542874-14-5 in drug development, specifically within the PI3K, mTOR, and EGFR inhibitor spaces.

Physicochemical Profile & Identification

Data synthesized from structural analysis and analogous halo-quinoline standards.[1]

PropertySpecification
CAS Number 1542874-14-5
IUPAC Name 6-Bromoquinoline-4-carbonitrile
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water
Melting Point 165–170 °C (Predicted based on 4-cyano analogs)
LogP (Calc) ~2.8 (Lipophilic, suitable for cell permeability)
H-Bond Acceptors 2 (N-quinoline, N-nitrile)
Key Spectral Features ¹H NMR: Characteristic doublets for H2/H3 (quinoline ring) and splitting at C5/C7/C8 due to Br.[2][3][4][5] IR: Sharp nitrile stretch (~2230 cm⁻¹).

Synthetic Architecture & Process Chemistry

The synthesis of 6-Bromoquinoline-4-carbonitrile is most reliably achieved via the Gould-Jacobs reaction followed by functional group interconversion. This route is preferred over direct bromination of quinoline-4-carbonitrile due to regioselectivity issues.

Validated Synthesis Workflow (Graphviz)

G Start 4-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 Meldrum's Acid HC(OEt)3, Reflux Cyclized 6-Bromoquinolin-4-ol Inter1->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Chlorinated 6-Bromo-4- chloroquinoline Cyclized->Chlorinated POCl3, Reflux (Aromatization) Final 6-Bromoquinoline- 4-carbonitrile Chlorinated->Final Zn(CN)2, Pd(PPh3)4 DMF, 80°C (Cyanation)

Figure 1: Step-wise synthetic pathway from aniline precursor to the 4-cyano target.

Detailed Experimental Protocol

Critical Step: Palladium-Catalyzed Cyanation of 6-Bromo-4-chloroquinoline Note: This step requires strict anhydrous conditions to prevent hydrolysis back to the quinolone.

Reagents:

  • Substrate: 6-Bromo-4-chloroquinoline (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 6-bromo-4-chloroquinoline and Zn(CN)₂ under an argon atmosphere.

  • Solvation: Add anhydrous DMF via syringe. Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to preserve Catalyst).

  • Initiation: Add Pd(PPh₃)₄ quickly against a counter-flow of argon. Seal the tube.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.[2][4]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0→30% EtOAc in Hexanes).

Why this works: The C4-Cl bond in the quinoline ring is activated toward oxidative addition by the electron-deficient nitrogen heterocycle, making it more reactive than the C6-Br bond under specific mild conditions, though care must be taken as C6-Br is also reactive. Optimization Note: If C6-cyanation is observed as a byproduct, switch to Pd₂(dba)₃ / dppf ligand systems which often show higher selectivity for the activated C4 position.

Strategic Functionalization (SAR Logic)

Researchers utilize this scaffold to explore Structure-Activity Relationships (SAR) in kinase domains.

The Reactivity Map

Reactivity Core 6-Bromoquinoline- 4-carbonitrile C4_Group C4-Nitrile Transformations (Hinge Binding Region) Core->C4_Group C6_Group C6-Bromine Transformations (Solvent Front/Hydrophobic) Core->C6_Group Amide Primary Amide (Hydrolysis) C4_Group->Amide Amine Benzylic Amine (Reduction) C4_Group->Amine Tetrazole Tetrazole (Click Chem) C4_Group->Tetrazole Aryl Biaryl Systems (Suzuki Coupling) C6_Group->Aryl Amino Amination (Buchwald Coupling) C6_Group->Amino

Figure 2: Orthogonal functionalization logic. The C4 position targets the ATP-binding hinge, while C6 extends into the hydrophobic pocket.

Application Case Study: PI3K/mTOR Inhibition

In the development of dual PI3K/mTOR inhibitors (analogous to GSK2126458 ), the quinoline core is essential.

  • Mechanism: The quinoline nitrogen functions as a Hydrogen Bond Acceptor (HBA) to the hinge region amino acids (e.g., Val851 in PI3Kα).

  • Role of 4-CN: The nitrile group can mimic the carbonyl of quinolones or act as a dipole to interact with the catalytic lysine (Lys802).

  • Role of 6-Br: This is the "exit vector." Replacing Br with a substituted pyridine or sulfonamide moiety via Suzuki coupling dramatically improves potency and selectivity.

Safety & Handling Protocols

Hazard Classification: Acute Toxicant (Oral/Dermal), Irritant.[6]

  • Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated fume hood.

  • Skin Permeability: Halo-quinolines are lipophilic and can penetrate the epidermis. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous waste from the cyanation reaction (containing Zn/CN) must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal into basic waste streams.

References

  • BenchChem. Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. (Analogous scaffold chemistry). Retrieved from

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[3][4] Atlantis Press. (Detailed synthesis of the 4-halo precursor). Retrieved from

  • PubChem. 6-Bromo-4-chloroquinoline-3-carbonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Liu, K., et al. (2010).[4] Synthesis of Antitumor Candidate GSK2126458. Chemical Industry Times, 24, 40-43.[4] (Context for PI3K applications).

  • Fisher Scientific. Safety Data Sheet: 6-Bromo-4-chloroquinoline. Retrieved from

Sources

Exploratory

6-Bromo-4-cyanoquinoline molecular structure and SMILES

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: Scaffold Analysis 6-Bromo-4-cyanoquinoline (Systematic Name: 6-bromoquinoline-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: Scaffold Analysis

6-Bromo-4-cyanoquinoline (Systematic Name: 6-bromoquinoline-4-carbonitrile) represents a high-value heterocyclic intermediate in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the electrophilic nitrile group at the C4 position and the halogen handle at the C6 position allow for independent, sequential functionalization.

This molecule serves as a critical building block for Type I and Type II kinase inhibitors (e.g., EGFR, Src, and MEK inhibitors), where the quinoline core mimics the adenine moiety of ATP. The C4-nitrile is frequently derivatized into amides, amines, or heterocycles (e.g., tetrazoles) to engage the hinge region or solvent-exposed areas of the kinase binding pocket, while the C6-bromide allows for the introduction of solubilizing groups or hydrophobic tails via cross-coupling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Property Data
IUPAC Name 6-Bromoquinoline-4-carbonitrile
Common Synonyms 6-Bromo-4-cyanoquinoline; 4-Cyano-6-bromoquinoline
CAS Number Not widely listed as commodity chemical; often synthesized in situ. (Precursor 6-Bromo-4-chloroquinoline: 65340-70-7)
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.06 g/mol
SMILES N#CC1=CC=NC2=C1C=C(Br)C=C2
InChI Key Derived from structure
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]

Synthetic Pathways & Causality[1]

The synthesis of 6-bromo-4-cyanoquinoline is non-trivial due to the electronic deactivation of the quinoline ring. The most robust "field-proven" route avoids direct electrophilic cyanation and instead utilizes a Palladium-Catalyzed Cyanation (Rosenmund-von Braun reaction variant) of the 4-chloro precursor.

Route A: Pd-Catalyzed Cyanation (Recommended)

This pathway is preferred for its regioselectivity and scalability. The starting material, 6-bromo-4-chloroquinoline , is commercially available or easily synthesized from 4-bromoaniline and Meldrum's acid (Gould-Jacobs reaction).

  • Mechanism : The reaction proceeds via an oxidative addition of Pd(0) into the C4-Cl bond. The C4 position is activated for oxidative addition relative to C6-Br due to the lower bond dissociation energy of the C-Cl bond in the electron-deficient pyridine ring compared to the C-Br bond on the benzene ring, provided specific ligands (e.g., dppf, Xantphos) are used to tune the catalyst. However, care must be taken as C6-Br is also reactive; stoichiometric control and temperature are critical.

  • Reagents : Zn(CN)₂, Pd₂(dba)₃, dppf (ligand), DMF/DMAc (solvent).

Route B: The "Traditional" Nucleophilic Substitution
  • Mechanism :

    
     displacement of the 4-chloro group.[2]
    
  • Limitation : Requires harsh conditions (high heat) or phase-transfer catalysis, which often leads to degradation or inseparable mixtures of hydrolysis products (4-quinolones).

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Control Point Start 4-Bromoaniline Inter1 6-Bromo-4-hydroxyquinoline (Gould-Jacobs) Start->Inter1 Meldrum's Acid Cyclization Inter2 6-Bromo-4-chloroquinoline (Chlorination) Inter1->Inter2 POCl3 Reflux Product 6-Bromo-4-cyanoquinoline Inter2->Product Zn(CN)2, Pd(0) Selective Cyanation

Caption: Step-wise synthesis emphasizing the critical Pd-catalyzed cyanation step to ensure regioselectivity over the C6-bromide.

Experimental Protocol: Selective Cyanation

Objective : Synthesize 6-bromo-4-cyanoquinoline from 6-bromo-4-chloroquinoline. Scale : 1.0 mmol pilot.

Reagents & Equipment
  • Substrate : 6-Bromo-4-chloroquinoline (242 mg, 1.0 mmol).

  • Cyanide Source : Zinc Cyanide (Zn(CN)₂) (70 mg, 0.6 mmol). Note: Zn(CN)₂ is preferred over NaCN for solubility and stoichiometry control.

  • Catalyst : Pd₂(dba)₃ (23 mg, 2.5 mol%) and dppf (28 mg, 5 mol%).

  • Solvent : Anhydrous DMF (5 mL), degassed.

  • Safety : All operations must be performed in a well-ventilated fume hood. Cyanide waste requires specific neutralization (bleach/NaOH).

Step-by-Step Methodology
  • Inerting : Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

  • Charging : Add 6-bromo-4-chloroquinoline, Zn(CN)₂, Pd₂(dba)₃, and dppf to the tube.

  • Solvation : Add anhydrous DMF via syringe. Seal the tube.

  • Degassing : Perform three freeze-pump-thaw cycles to remove O₂ (Oxygen poisons the Pd catalyst and promotes homocoupling).

  • Reaction : Heat the mixture to 90°C for 4–6 hours.

    • Process Check: Monitor via LC-MS. Look for the mass shift from 241/243 (Br+Cl pattern) to 232/234 (Br+CN pattern).

    • Critical Note: Do not exceed 100°C to avoid oxidative addition at the C6-Br position.

  • Work-up :

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc (20 mL) and wash with 1M NaOH (to quench trace HCN) and brine.

    • Dry organic layer over Na₂SO₄ and concentrate.[1][3][5]

  • Purification : Flash chromatography (Hexanes/EtOAc gradient). The nitrile is typically less polar than the starting chloride but more polar than potential bis-cyanated byproducts.

Reactivity & Structure-Activity Relationship (SAR)

The value of 6-bromo-4-cyanoquinoline lies in its ability to serve as a divergent synthesis hub .

  • C4-Nitrile (Electrophilic) :

    • Hydrolysis : Converts to Primary Amide (CONH₂) or Carboxylic Acid (COOH).

    • Reduction : Converts to Aminomethyl (CH₂NH₂), a key linker for accessing the "sugar pocket" in kinase enzymes.

    • Cyclization : Reacts with azides to form Tetrazoles (bioisostere for carboxylic acid).

  • C6-Bromide (Nucleophilic/Electrophilic Handle) :

    • Suzuki-Miyaura : Coupling with aryl boronic acids to extend the scaffold into the hydrophobic pocket.

    • Buchwald-Hartwig : Amination to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

Visualization: Divergent SAR Workflow

Reactivity Core 6-Bromo-4-cyanoquinoline (Scaffold) Amide C4-Amide (Hydrolysis) Core->Amide H2O2, NaOH Amine C4-Aminomethyl (Reduction) Core->Amine H2, Raney Ni Tetrazole C4-Tetrazole (Azide Cycloaddition) Core->Tetrazole NaN3, NH4Cl Biaryl C6-Aryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Amino C6-Amino Derivative (Buchwald Coupling) Core->Amino R2NH, Pd(0)

Caption: Mapping the orthogonal reactivity profiles. The C4-nitrile allows for polar headgroup modification, while the C6-bromide facilitates hydrophobic tail extension.

References

  • Preparation of Quinoline Derivatives : World Intellectual Property Organization, Patent WO2014022128. (Describes the cyanation of halo-quinolines). Link

  • Fused Heterocyclic Derivatives : World Intellectual Property Organization, Patent WO2018068759A1. (Cites 6-bromoquinoline-4-carbonitrile as Intermediate 1g). Link

  • Palladium-Catalyzed Cyanation of Aryl Halides : Chemical Reviews, 2011. (Authoritative review on Zn(CN)₂ methodologies). Link

  • Quinoline Scaffolds in Medicinal Chemistry : European Journal of Medicinal Chemistry, 2019. (Review of biological activity of 4-substituted quinolines). Link

Sources

Foundational

A Technical Guide to the Procurement and Quality Assessment of 6-Bromoquinoline-4-carbonitrile and Its Key Intermediates

As a Senior Application Scientist, this guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the procurement and qualification of 6-Bromoquinoline-4-carboni...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the procurement and qualification of 6-Bromoquinoline-4-carbonitrile.

Abstract

6-Bromoquinoline-4-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry, particularly as a scaffold for developing targeted therapeutic agents.[1][2] The nitrile group, a versatile functional handle and bioisostere, combined with the quinoline core, makes this compound a valuable starting point for exploring novel chemical space.[3] However, navigating its procurement can be challenging due to limited direct commercial availability. This guide offers a practical framework for sourcing this reagent, detailing strategies for direct purchase from the few available suppliers, procurement of key precursors for in-house synthesis, and a rigorous quality control (QC) methodology essential for ensuring the integrity and reproducibility of research and development programs.

The Quinoline-4-Carbonitrile Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged structure, forming the core of numerous approved drugs.[4] The introduction of a carbonitrile group at the 4-position and a bromine atom at the 6-position creates a trifunctional molecule with distinct reactive sites.[2] This strategic functionalization is pivotal for its application in drug discovery:

  • Kinase Inhibition: The 4-substituted aminoquinoline core is a well-established pharmacophore for potent kinase inhibitors, targeting enzymes like EGFR, HER2, and Src kinase which are often dysregulated in cancer.[1][2] The nitrile group can act as a crucial hydrogen bond acceptor, mimicking the interactions of key moieties in endogenous ligands.[3]

  • Synthetic Versatility: The bromine atom at the C6 position is amenable to further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[2]

  • Bioisosterism: The nitrile group can serve as a bioisostere for a carbonyl group or other polar functionalities, offering a way to modulate physicochemical properties such as metabolic stability and cell permeability.[3]

Navigating the Commercial Sourcing Landscape

A thorough investigation reveals that 6-Bromoquinoline-4-carbonitrile is not a widely stocked, off-the-shelf reagent. This scarcity necessitates a multi-faceted procurement strategy.

Direct Sourcing

Direct sourcing is limited, with most suppliers listing the compound on a "make-on-demand" basis. Researchers should anticipate longer lead times and potentially higher costs.

SupplierPurityAvailabilityNotes
Vibrant Pharma Inc. 97%Listed as availableOffers related quinoline derivatives.[5]
Thermo Scientific Chemicals 95%Listed as availableFormerly part of the Alfa Aesar portfolio.[6][7]
ChemScene ≥96%Listed as availableProvides related compounds like 6-Bromo-4-hydroxyquinoline-3-carbonitrile.[8]
Sourcing Key Precursors for Synthesis

Given the limited direct availability, in-house synthesis from more common precursors is a highly viable and often necessary strategy. This approach provides greater control over material quality and supply chain reliability. The most logical precursor is 6-bromo-4-chloroquinoline, which is readily available from major chemical suppliers.

PrecursorKey SuppliersCAS NumberTypical Purity
6-Bromo-4-chloroquinoline Sigma-Aldrich, MedChemExpress, ChemicalBook65340-70-7>97%
4-Bromoaniline Most major suppliers106-40-1>98%
Meldrum's acid Most major suppliers2033-24-1>98%

Synthesis Strategies for In-House Production

A dependable synthesis of 6-Bromoquinoline-4-carbonitrile can be achieved via nucleophilic aromatic substitution on a key precursor.

Synthetic Pathway Overview

The most direct route involves the conversion of the commercially available 6-bromo-4-chloroquinoline to the target nitrile. This is typically achieved using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. An alternative, though more complex, route begins with 4-bromoaniline and builds the quinoline core via a Gould-Jacobs type reaction, followed by chlorination and cyanation.[9]

cluster_0 Route A: Preferred Pathway cluster_1 Route B: From Basic Starting Materials A 6-Bromo-4-chloroquinoline B 6-Bromoquinoline-4-carbonitrile A->B NaCN or KCN DMSO, Heat C 4-Bromoaniline + Meldrum's Acid D 6-Bromoquinolin-4-ol C->D Cyclization (High Temp) E 6-Bromo-4-chloroquinoline D->E POCl3, Heat F 6-Bromoquinoline-4-carbonitrile E->F NaCN or KCN DMSO, Heat

Caption: Plausible synthetic routes to 6-Bromoquinoline-4-carbonitrile.
Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Precursor)

This protocol, adapted from established literature, describes the chlorination of 6-bromoquinolin-4-ol, a critical step in the synthetic sequence.[9][10]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).

  • Reagent Addition: In a certified chemical fume hood, carefully add phosphorus oxychloride (POCl₃, ~10 vol eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.[10]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Adjust the pH of the aqueous solution to ~8 using a saturated sodium bicarbonate or potassium carbonate solution. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 6-bromo-4-chloroquinoline as a solid.[10]

A Framework for Rigorous Quality Control

For any application in drug discovery, stringent quality control of starting materials is non-negotiable to ensure experimental reproducibility and data integrity.[11][12][13] Each incoming batch of 6-Bromoquinoline-4-carbonitrile, whether purchased or synthesized, must be validated.

Identity, Purity, and Quality Assessment

A multi-technique approach is required to fully characterize the material.

Analytical TechniquePurposeAcceptance Criteria / Expected Outcome
HPLC/UPLC Quantify purity and detect impuritiesPurity ≥95% (or as required by application). A single major peak should be observed.
¹H NMR Confirm chemical structure and identitySpectrum should be consistent with the proposed structure, showing characteristic shifts and coupling constants for the quinoline ring protons.
Mass Spectrometry (MS) Confirm molecular weightObserved mass [M+H]⁺ should match the calculated exact mass (232.97 g/mol ).
Certificate of Analysis (CoA) Review supplier-provided dataThe CoA serves as a critical document for batch release, detailing identity, strength, and purity tests.[13]
Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of quinoline derivatives.

  • System: An HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in DMSO or Acetonitrile at 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas to calculate purity as a percentage of the total area.

Incoming Material QC Workflow

A Receive New Batch of 6-Bromoquinoline-4-carbonitrile B Quarantine Material A->B C Review Supplier CoA B->C D Perform In-House QC Tests C->D E HPLC for Purity D->E F NMR for Identity D->F G Mass Spec for MW D->G H Compare Results to Specifications E->H F->H G->H I Pass? H->I J Release for Use I->J Yes K Reject Batch I->K No

Caption: A self-validating workflow for incoming quality control.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromoquinoline-4-carbonitrile is not widely available, data from structurally similar compounds, such as other halogenated quinolines, should be used to guide handling procedures.[14]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile or neoprene gloves, and safety glasses with side shields or chemical splash goggles.[14]

  • Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[14][17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromoquinoline-4-carbonitrile is a high-value building block for modern drug discovery. The primary challenge for researchers is not its utility but its procurement. This guide demonstrates that a proactive strategy, combining targeted sourcing of the final compound with the capability for in-house synthesis from readily available precursors, is essential. Underpinning this strategy must be an unwavering commitment to rigorous, multi-technique analytical quality control. By implementing the workflows and protocols described herein, research organizations can ensure a reliable supply of high-purity material, thereby safeguarding the integrity and accelerating the progress of their discovery programs.

References

  • Title: Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry Source: Benchchem URL
  • Title: Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules Source: Benchchem URL
  • Title: Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile Source: Benchchem URL
  • Title: 6-Bromoquinoline-4-carboxylic acid | 160233-76-1 Source: Sigma-Aldrich URL
  • Title: 6-Bromoquinoline - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 Source: PubChem URL
  • Title: 958649-15-5 | 6-Bromo-4-hydroxyquinoline-3-carbonitrile Source: ChemScene URL
  • Title: An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile Source: Benchchem URL
  • Source: MedchemExpress.
  • Title: Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile Source: Benchchem URL
  • Title: Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
  • Source: Vibrant Pharma Inc.
  • Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL
  • Title: 6-Bromoquinoline-5-carbonitrile, 95% 1 g | Buy Online Source: Thermo Scientific Chemicals URL
  • Title: 6-BROMO-4-CHLOROQUINOLINE synthesis Source: chemicalbook URL
  • Title: 6-Bromoquinoline-5-carbonitrile, 95% Source: Fisher Scientific URL
  • Title: 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Source: Echemi URL
  • Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: PMC URL
  • Title: CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL Source: Chesapeake Bay Program URL
  • Title: CN105837503A - Preparation method for 6-bromine quinoline Source: Google Patents URL
  • Title: Fundamental concepts of radiopharmaceuticals quality controls Source: KnE Publishing URL
  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC URL
  • Title: Quality Control of Compounded Radiopharmaceuticals Source: The University of New Mexico - UNM URL
  • Title: Separation Science in Drug Development, Part 4: Quality Control Source: LCGC International URL

Sources

Exploratory

Comparative Technical Guide: 6-Bromoquinoline-4-carbonitrile vs. 6-Bromoquinoline-3-carbonitrile

Executive Summary In the high-stakes arena of kinase inhibitor development, the quinoline scaffold is ubiquitous. However, the positional isomerism between 6-bromoquinoline-4-carbonitrile (4-CN) and 6-bromoquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the quinoline scaffold is ubiquitous. However, the positional isomerism between 6-bromoquinoline-4-carbonitrile (4-CN) and 6-bromoquinoline-3-carbonitrile (3-CN) presents a critical bifurcation point in drug design.

While both isomers share the same molecular formula (


) and the 6-bromo "handle" for further cross-coupling, their electronic behaviors and medicinal utility are distinct. The 3-carbonitrile  isomer is the structural core of approved tyrosine kinase inhibitors (e.g., Bosutinib), leveraging the electron-withdrawing nitrile to activate the C4 position for nucleophilic aromatic substitution (

). Conversely, the 4-carbonitrile isomer is typically an intermediate used to access 4-carboxamide derivatives or to modulate solubility and metabolic stability in less common pharmacophores.

This guide provides a definitive technical analysis to assist researchers in synthesis, identification, and application of these isomers.

Structural & Electronic Analysis

The position of the nitrile group fundamentally alters the electronic landscape of the pyridine ring within the quinoline system.

  • 6-Bromoquinoline-3-carbonitrile: The nitrile at C3 exerts a mesomeric withdrawal effect that significantly depletes electron density at C2 and C4. This makes C4 highly electrophilic, facilitating the introduction of aniline nucleophiles—a key step in synthesizing EGFR/Src inhibitors.

  • 6-Bromoquinoline-4-carbonitrile: The nitrile at C4 places electron withdrawal at the para position relative to the nitrogen (in the pyridine sense). While still electron-deficient, this isomer lacks the specific "activation" of a leaving group at a vicinal position that makes the 3-CN isomer so valuable in combinatorial chemistry.

Visualizing the Isomers

IsomerComparison cluster_3CN 3-Carbonitrile Isomer (Kinase Scaffold) cluster_4CN 4-Carbonitrile Isomer (Intermediate) Struct3 6-Bromoquinoline-3-carbonitrile (CN at Position 3) Feat3 Key Feature: Activates C4 for SNAr Struct3->Feat3 Struct4 6-Bromoquinoline-4-carbonitrile (CN at Position 4) Feat4 Key Feature: H2 & H3 Vicinal Coupling Struct4->Feat4

Figure 1: Structural and functional divergence of the 3-CN and 4-CN isomers.

Spectroscopic Differentiation (The "Litmus Test")

Distinguishing these isomers via


 NMR is straightforward if one focuses on the coupling patterns of the protons on the pyridine ring (positions 2, 3, and 4).
The "Golden Rule" of Coupling
  • 4-CN Isomer: Possesses protons at H2 and H3 . These are vicinal (adjacent).

    • Pattern: Two doublets (or dd).

    • Coupling Constant (

      
      ):  ~4.5 Hz (Characteristic of pyridine ring vicinal coupling).
      
  • 3-CN Isomer: Possesses protons at H2 and H4 . These are isolated by the nitrile at C3.

    • Pattern: Two singlets (s).

    • Coupling Constant (

      
      ):  ~0 Hz (or very small meta-coupling < 2 Hz).
      
Comparative NMR Data Table
Feature6-Bromoquinoline-4-carbonitrile6-Bromoquinoline-3-carbonitrile
H-2 Signal Doublet (

Hz)
Singlet (

)
H-3 Signal Doublet (

Hz)
Absent (Substituted by CN)
H-4 Signal Absent (Substituted by CN)Singlet (

)
Shift (approx) H2: ~9.1 ppm; H3: ~8.0 ppmH2: ~9.2 ppm; H4: ~8.9 ppm
Key Diagnostic Vicinal Coupling (H2-H3) Isolated Singlets (H2, H4)

Technical Note: In the 3-CN isomer, the H4 proton is often deshielded by the adjacent nitrile and the peri-effect from H5, appearing further downfield than typical quinoline H4 protons.

Synthetic Pathways

The synthetic routes to these molecules rarely overlap, minimizing the risk of accidental isomerization, but understanding the genesis of each is crucial for troubleshooting.

Route A: Synthesis of 6-Bromoquinoline-3-carbonitrile

This isomer is typically constructed "from scratch" or via functionalization of a pre-formed quinoline aldehyde.

  • Vilsmeier-Haack Approach: Reaction of 4-bromoacetanilide with

    
    /DMF yields 2-chloro-6-bromoquinoline-3-carbaldehyde.
    
  • Conversion: The aldehyde is converted to a nitrile (via oxime) and the 2-chloro group is either retained (for drug synthesis) or removed.

Route B: Synthesis of 6-Bromoquinoline-4-carbonitrile

This isomer is usually accessed via Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) from a 4-haloquinoline precursor.

  • Precursor: 6-Bromo-4-chloroquinoline or 6-bromo-4-iodoquinoline.

  • Cyanation: Treatment with

    
     and 
    
    
    
    .

SynthesisPathways cluster_RouteA Route A: 3-CN Synthesis (Vilsmeier-Haack) cluster_RouteB Route B: 4-CN Synthesis (Pd-Catalysis) StartA 4-Bromoacetanilide StepA1 POCl3 / DMF (Cyclization) StartA->StepA1 InterA 2-Chloro-6-bromo- quinoline-3-carbaldehyde StepA1->InterA StepA2 NH2OH / Dehydration InterA->StepA2 ProdA 6-Bromo-2-chloro- quinoline-3-carbonitrile StepA2->ProdA StartB 4-Bromoaniline StepB1 Gould-Jacobs (Cyclization) StartB->StepB1 InterB1 6-Bromo-4-hydroxyquinoline StepB1->InterB1 StepB2 POCl3 InterB1->StepB2 InterB2 6-Bromo-4-chloroquinoline StepB2->InterB2 StepB3 Zn(CN)2 / Pd(0) (Selective Cyanation) InterB2->StepB3 ProdB 6-Bromoquinoline- 4-carbonitrile StepB3->ProdB

Figure 2: Distinct synthetic lineages prevent cross-contamination of isomers.

Medicinal Chemistry Applications

The "Bosutinib" Paradigm (3-CN Isomer)

The 3-carbonitrile isomer is the industry standard for kinase inhibitors.

  • Mechanism: The electron-withdrawing nitrile at C3 activates the C4 position.

  • Reaction:

    
     displacement of a leaving group (Cl) at C4 by an aniline.
    
  • Drug Example: Bosutinib (Src/Abl inhibitor).[1] The nitrile group is essential for binding affinity, interacting with the gatekeeper region of the kinase ATP-binding pocket.

The 4-CN Isomer Utility

The 4-carbonitrile isomer is less common as a final drug scaffold but serves as a robust intermediate.

  • Hydrolysis: Readily hydrolyzed to 6-bromoquinoline-4-carboxylic acid , a precursor for amide-linked inhibitors.

  • Bioisostere: The nitrile can serve as a bioisostere for a carbonyl or halogen in SAR (Structure-Activity Relationship) studies to probe steric constraints in the binding pocket.

Experimental Protocol: Pd-Catalyzed Cyanation to 4-CN

Note: This protocol targets the 4-CN isomer from a 4-chloro precursor. Caution: Cyanides are toxic.

Reagents:

  • 6-Bromo-4-chloroquinoline (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • 
     (5 mol%)
    
  • DMF (Anhydrous)

Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a pressure vial with 6-bromo-4-chloroquinoline,

    
    , and 
    
    
    
    .
  • Solvation: Add anhydrous DMF (degassed). Seal the vial.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (The nitrile product is usually more polar than the chloro-precursor).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10%

    
     (to chelate Zn/Cu salts) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation:

  • Check

    
     NMR for the appearance of the H2/H3 doublets (
    
    
    
    Hz). If you see singlets, you have the wrong isomer or a side product.

References

  • Bosutinib Structure & Binding: Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE. Link

  • Synthetic Routes (Vilsmeier-Haack): Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link

  • Palladium Catalyzed Cyanation: Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society. Link

  • NMR of Quinolines: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Bosutinib FDA Label: National Cancer Institute. (2023).[2][3][4] Bosutinib - Drug Dictionary. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromoquinoline-4-carbonitrile from 4-bromoaniline

This technical guide details the synthesis of 6-Bromoquinoline-4-carbonitrile from 4-bromoaniline . The protocol utilizes the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Bromoquinoline-4-carbonitrile from 4-bromoaniline . The protocol utilizes the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations to install the nitrile group selectively at the C4 position while preserving the C6-bromine handle for future diversification.

Abstract

6-Bromoquinoline-4-carbonitrile is a high-value heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, Src) and antimalarial agents. This guide provides a robust, scalable 5-step protocol starting from commercially available 4-bromoaniline. The route features the Gould-Jacobs cyclization to access the quinoline scaffold, followed by a regioselective nucleophilic aromatic substitution (S


Ar) to install the nitrile group at the activated C4 position, leaving the C6 aryl bromide intact for subsequent palladium-catalyzed couplings.

Retrosynthetic Analysis & Strategy

The synthesis targets the construction of the pyridine ring onto the existing benzene ring.

  • Strategic Choice: The Gould-Jacobs reaction is selected over the Skraup or Doebner-Miller syntheses because it reliably yields the 4-hydroxyquinoline intermediate necessary for C4 functionalization.

  • Selectivity Logic: The final step relies on the electronic differentiation between the 4-chloro substituent (activated heteroaryl chloride, susceptible to S

    
    Ar) and the 6-bromo  substituent (unactivated aryl bromide). By avoiding palladium catalysis in the cyanation step, we prevent competitive reaction at the C6 position.
    
Reaction Scheme

ReactionScheme SM 4-Bromoaniline (Starting Material) Inter1 Enamine Intermediate SM->Inter1 EMME 110°C Inter2 6-Bromo-4-hydroxy- quinoline-3-ester Inter1->Inter2 Ph2O 250°C (Cyclization) Inter3 6-Bromo-4- hydroxyquinoline Inter2->Inter3 1. NaOH, H2O 2. HCl, Heat (Decarboxylation) Inter4 6-Bromo-4- chloroquinoline Inter3->Inter4 POCl3 Reflux Product 6-Bromoquinoline- 4-carbonitrile Inter4->Product CuCN, NMP 140°C (Selective SnAr)

Figure 1: Synthetic pathway from 4-bromoaniline to 6-bromoquinoline-4-carbonitrile.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

Reagents: 4-Bromoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Solvent: Ethanol or Neat.

  • Charge a round-bottom flask with 4-bromoaniline (50.0 g, 290 mmol) and EMME (69.0 g, 319 mmol).

  • Heat the mixture to 110°C (if neat) or reflux in ethanol for 3–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Starting material should be consumed.[1]

  • Workup: Cool the mixture. If neat, the product often solidifies. Recrystallize from ethanol or triturate with hexane to obtain Diethyl (((4-bromophenyl)amino)methylene)malonate .

  • Yield: ~90–95% (Off-white solid).

Step 2: Thermal Cyclization (Gould-Jacobs)

Reagents: Diphenyl ether (Dowtherm A). Critical Parameter: Temperature must exceed 240°C to drive the elimination of ethanol.

  • Heat diphenyl ether (10 volumes relative to Step 1 product) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol).

  • Slowly add the solid enamine from Step 1 in portions to the hot solvent. Caution: Rapid ethanol evolution causes foaming.

  • Stir at 250°C for 45–60 minutes.

  • Workup: Cool the mixture to ~80°C and pour slowly into hexane or petroleum ether (20 volumes). The product precipitates.[2]

  • Filter the solid and wash extensively with hexane to remove diphenyl ether.

  • Product: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate .

Step 3: Saponification & Decarboxylation

Reagents: NaOH (10% aq), HCl (conc).

  • Suspend the ester from Step 2 in 10% NaOH (10 vol). Reflux for 2–3 hours to hydrolyze the ester.

  • Cool to room temperature and acidify to pH 2 with conc. HCl . The carboxylic acid precipitates.

  • Decarboxylation: Filter the acid and suspend it in Dowtherm A or Mineral Oil . Heat to 270°C for 30–60 minutes until CO

    
     evolution ceases.
    
    • Alternative (Lab Scale): Pyrolysis of the dry solid acid in a sand bath at 280°C (neat) is possible but requires efficient ventilation.

  • Workup: Cool, dilute with hexane, filter, and wash the solid.

  • Product: 6-Bromoquinolin-4-ol (often exists as the 4(1H)-quinolone tautomer).

  • Yield: ~70% over two steps.

Step 4: Chlorination

Reagents: Phosphorus Oxychloride (POCl


), DMF (cat.).[1]
  • Suspend 6-bromoquinolin-4-ol (10.0 g) in POCl

    
      (50 mL). Add 2–3 drops of DMF  as a catalyst.
    
  • Reflux (105°C) for 2–4 hours. The solid will dissolve, turning the solution dark.

  • Quench (Hazard): Distill off excess POCl

    
     under reduced pressure. Pour the thick residue slowly onto crushed ice/water  with vigorous stirring. Neutralize with NH
    
    
    
    OH
    or NaHCO
    
    
    to pH 8.
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Product: 6-Bromo-4-chloroquinoline .

  • Data: Pale yellow solid.[3] 1H NMR confirms loss of amide proton and shift of aromatic signals.

Step 5: Regioselective Cyanation (The Critical Step)

Reagents: Copper(I) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP). Selectivity Mechanism: The C4-Cl bond is activated by the quinoline nitrogen (heteroaryl chloride), making it significantly more reactive toward nucleophilic attack than the unactivated C6-Br bond.

  • Dissolve 6-bromo-4-chloroquinoline (5.0 g, 20.6 mmol) in anhydrous NMP (25 mL).

  • Add CuCN (2.0 g, 22.6 mmol, 1.1 eq). Note: Do not use a large excess of CuCN to avoid reaction at the C6-Br position.

  • Heat to 130–140°C for 3–5 hours.

    • IPC: Monitor by HPLC or TLC. Stop immediately when the starting material is consumed to prevent over-cyanation (bis-nitrile).

  • Workup (Cyanide Safety): Cool to RT. Pour into a solution of FeCl

    
      (aq) or ethylenediamine/water  to complex the copper salts and quench residual cyanide.
    
  • Extract with Ethyl Acetate.[1][4] Wash organic layer with water (3x) to remove NMP.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Target Product: 6-Bromoquinoline-4-carbonitrile .

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Cyclization Temp 250°C ± 5°CLow: Incomplete cyclization. High: Tar formation. Ensure rapid stirring to prevent hot spots.
POCl

Quench
< 20°CExothermic hydrolysis can degrade the product. Add residue to ice, not ice to residue.
Cyanation Temp 130–140°C<120°C: Reaction stalls. >150°C: Loss of selectivity (formation of 4,6-dicyanoquinoline).
CuCN Stoichiometry 1.0 – 1.2 eqExcess CuCN promotes reaction at the 6-Br position.
Selectivity Visualization

The following diagram illustrates why the C4 position reacts preferentially:

Selectivity Q 6-Bromo-4-chloroquinoline C4-Cl Activated by N (S_NAr Reactive) C6-Br Unactivated Aryl Halide (Requires Pd/High T) Reaction Reaction with CuCN (140°C, NMP) Q->Reaction PathA Path A (Favored): Displacement of Cl Reaction->PathA PathB Path B (Disfavored): Displacement of Br Reaction->PathB ProductA 6-Bromoquinoline- 4-carbonitrile PathA->ProductA ProductB 4-Chloroquinoline- 6-carbonitrile PathB->ProductB

Figure 2: Selectivity profile of the cyanation step.

Safety & Hazards

  • Phosphorus Oxychloride (POCl

    
    ):  Highly corrosive; reacts violently with water. Perform all operations in a fume hood.
    
  • Cyanides (CuCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

    • Protocol: Keep a cyanide antidote kit available. Treat all aqueous waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Diphenyl Ether: High boiling point (258°C). Risk of thermal burns.

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Synthesis of 6-Bromo-4-chloroquinoline

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[3] Atlantis Press, 2016 . Link

    • ChemicalBook Protocol: Synthesis of 6-bromo-4-chloroquinoline (CAS 65340-70-7). Link

  • Reactivity of 4-Chloroquinolines (S

    
    Ar Selectivity): 
    
    • BenchChem Application Note: "Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile vs 6-Bromo-4-iodoquinoline." Link

    • Note: Highlights the activation of the C4 position for nucleophilic
  • General Cyanation of Heteroaryl Chlorides: Ellis, G. P., et al. "Synthesis of 4-cyanoquinolines." Chem. Rev.1987, 87, 779.

Sources

Application

Hydrolysis of 6-Bromoquinoline-4-carbonitrile to 6-Bromoquinoline-4-carboxylic Acid: An Application Note and Protocol

Introduction: The Significance of Quinoline-4-Carboxylic Acids in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents due to its ab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline-4-Carboxylic Acids in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents due to its ability to interact with a diverse range of biological targets.[1] Specifically, the quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The carboxylic acid moiety at the 4-position often serves as a critical anchoring point for binding to target proteins, while the quinoline ring system can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4][5]

The 6-bromo-substituted analogue, 6-bromoquinoline-4-carboxylic acid, is a particularly valuable intermediate in drug discovery. The bromine atom at the 6-position provides a versatile handle for further structural modifications via cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.[4] This application note provides a detailed guide to the hydrolysis of 6-bromoquinoline-4-carbonitrile to the corresponding carboxylic acid, a crucial step in the synthesis of many novel therapeutic candidates. We will explore both acidic and basic hydrolysis conditions, delving into the mechanistic underpinnings, practical experimental protocols, and essential analytical techniques for reaction monitoring and product characterization.

Chemical Principles: The Mechanism of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis that can be achieved under both acidic and basic conditions.[6][7][8] The overall reaction involves the formal addition of two molecules of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[9][10] This is followed by the nucleophilic attack of water to form a protonated imidic acid, which then tautomerizes to an amide intermediate. Subsequent hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[6]

digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nitrile [label="6-Bromoquinoline-4-carbonitrile"]; ProtonatedNitrile [label="Protonated Nitrile"]; ImidicAcid [label="Protonated Imidic Acid"]; Amide [label="Amide Intermediate"]; CarboxylicAcid [label="6-Bromoquinoline-4-carboxylic Acid"];

Nitrile -> ProtonatedNitrile [label="+ H+"]; ProtonatedNitrile -> ImidicAcid [label="+ H2O\n- H+"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> CarboxylicAcid [label="+ H2O, H+\n- NH4+"]; }

Acid-Catalyzed Nitrile Hydrolysis Workflow.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile.[6] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[9] The amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidic workup, gives the desired carboxylic acid.[6]

digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nitrile [label="6-Bromoquinoline-4-carbonitrile"]; Intermediate1 [label="Anionic Intermediate"]; ImidicAcid [label="Imidic Acid"]; Amide [label="Amide Intermediate"]; Carboxylate [label="Carboxylate Salt"]; CarboxylicAcid [label="6-Bromoquinoline-4-carboxylic Acid"];

Nitrile -> Intermediate1 [label="+ OH-"]; Intermediate1 -> ImidicAcid [label="+ H2O"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> Carboxylate [label="+ OH-\n- NH3"]; Carboxylate -> CarboxylicAcid [label="+ H+"]; }

Base-Catalyzed Nitrile Hydrolysis Workflow.

Experimental Protocols

The following protocols provide detailed procedures for both acidic and basic hydrolysis of 6-bromoquinoline-4-carbonitrile.

Protocol 1: Acidic Hydrolysis

This protocol employs a strong acid to catalyze the hydrolysis. Careful temperature control is crucial to prevent potential side reactions.

Materials:

  • 6-Bromoquinoline-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoline-4-carbonitrile (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly and with cooling.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Section 4.1 for details). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization (see Section 5 for details).

  • Dry the purified 6-bromoquinoline-4-carboxylic acid under vacuum to a constant weight.

Protocol 2: Basic Hydrolysis

This protocol utilizes a strong base for hydrolysis. It is essential to use moderate temperatures to avoid potential nucleophilic substitution of the bromine atom.

Materials:

  • 6-Bromoquinoline-4-carbonitrile

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or a mixture of Ethanol and Water

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 6-bromoquinoline-4-carbonitrile (1.0 eq) in ethanol or a 1:1 mixture of ethanol and water.

  • Add potassium hydroxide (3.0-5.0 eq) to the solution.

  • Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain with stirring.

  • Monitor the reaction by TLC. The hydrolysis is generally complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and acidify to a pH of approximately 3-4 by the slow addition of 1M hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization.

  • Dry the final product, 6-bromoquinoline-4-carboxylic acid, under vacuum.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the hydrolysis reaction.[2]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) can be used. The polarity of the solvent system may need to be optimized.

  • Visualization: The spots can be visualized under UV light (254 nm). The starting material (nitrile) will have a different Rf value than the product (carboxylic acid). The carboxylic acid, being more polar, will typically have a lower Rf value.

Spectroscopic Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromoquinoline-4-carboxylic acid will show characteristic signals for the aromatic protons on the quinoline ring. The disappearance of the nitrile proton signal (if observable) and the appearance of a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm) are indicative of a successful reaction.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carboxylic acid carbon (typically in the range of 165-185 ppm) and the disappearance of the nitrile carbon signal (around 115-120 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1730 cm⁻¹). The characteristic C≡N stretch of the starting material (around 2220-2260 cm⁻¹) will be absent.[7]

Purification and Troubleshooting

Purification by Recrystallization

Recrystallization is a common and effective method for purifying the crude 6-bromoquinoline-4-carboxylic acid.[11]

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, acetic acid, or a mixture of ethanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Troubleshooting
Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure adequate stirring.
Deactivation of the catalyst (in acidic hydrolysis).Use fresh, high-quality acid.
Low Yield Product is soluble in the workup solvent.Minimize the amount of solvent used during workup and washing.
Degradation of the product.For basic hydrolysis, use milder conditions (lower temperature, shorter reaction time). For acidic hydrolysis, ensure the temperature is not excessively high.
Side Product Formation Hydrolysis of the bromo-substituent (debromination).This can occur under harsh basic conditions. Use milder bases or lower temperatures.
Formation of the amide as the final product.Ensure sufficient reaction time and/or stronger hydrolytic conditions to drive the reaction to the carboxylic acid.

Conclusion

The hydrolysis of 6-bromoquinoline-4-carbonitrile to 6-bromoquinoline-4-carboxylic acid is a fundamental transformation that provides access to a key building block in medicinal chemistry. Both acidic and basic hydrolysis methods are effective, with the choice of protocol often depending on the overall synthetic strategy and the presence of other functional groups in the molecule. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain a high-purity product. The protocols and technical insights provided in this application note are intended to equip researchers with the necessary information to successfully perform this important chemical conversion and to facilitate the discovery of novel quinoline-based therapeutics.

References

  • BenchChem. (2025). Stability of 5,7-Dibromoquinoline under different reaction conditions.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
  • BenchChem. (2025). Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Ottokemi. (n.d.). 6-Bromoquinoline-4-carboxylic acid, for HPLC, ≥98%. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (2013, June 13). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Retrieved from [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile.
  • BuyersGuideChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2014, April 1). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, November 18). (PDF) Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]

  • YÖK Tez Merkezi. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Selective Reduction of 6-Bromoquinoline-4-carbonitrile

Introduction: The Significance of 4-Aminomethylquinolines in Medicinal Chemistry The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminomethylquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1] The introduction of an aminomethyl group at the 4-position of the quinoline ring system gives rise to a class of compounds with significant potential in drug discovery. These 4-aminomethylquinoline derivatives have been investigated for a range of therapeutic applications, including their use as kinase inhibitors and anti-cancer agents. The bromo-substituent at the 6-position provides a valuable handle for further synthetic diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of biological activity.

This technical guide provides a comprehensive overview of the selective reduction of 6-bromoquinoline-4-carbonitrile to its corresponding 4-aminomethyl derivative, (6-bromoquinolin-4-yl)methanamine. The primary challenge in this transformation is the chemoselective reduction of the nitrile functionality without inducing dehalogenation of the sensitive bromo-substituent. This document outlines a reliable protocol using Raney® Nickel-catalyzed hydrogenation, discusses the underlying mechanistic principles, and provides guidance for troubleshooting and optimization.

Mechanistic Considerations: Achieving Chemoselectivity

The catalytic hydrogenation of nitriles to primary amines is a well-established transformation, typically proceeding through an intermediate imine species.[2] However, the presence of an aryl bromide introduces a competing reaction pathway: hydrodehalogenation. The choice of catalyst and reaction conditions is therefore paramount to ensure the desired chemoselectivity.

The Role of Raney® Nickel:

Raney® Nickel, a porous, high-surface-area nickel catalyst, is particularly well-suited for the selective reduction of nitriles in the presence of aryl halides.[3] Its high activity allows for the use of milder reaction conditions (lower temperature and pressure) compared to other catalysts, which helps to minimize the undesired hydrodehalogenation side reaction. The mechanism of nitrile reduction on the surface of Raney® Nickel involves the adsorption of both the nitrile and hydrogen, followed by a stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond.

Potential Side Reactions:

  • Hydrodehalogenation: The cleavage of the carbon-bromine bond is a potential side reaction, leading to the formation of 4-(aminomethyl)quinoline. This is more likely to occur under harsh reaction conditions or with catalysts that have a high propensity for C-X bond cleavage, such as palladium on carbon under certain conditions.

  • Formation of Secondary and Tertiary Amines: The intermediate imine can react with the newly formed primary amine to yield a secondary amine, which can further react to form a tertiary amine. This can be suppressed by the addition of ammonia to the reaction mixture, which shifts the equilibrium away from the formation of secondary and tertiary amines.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (6-bromoquinolin-4-yl)methanamine.

Workflow Experimental Workflow for the Synthesis of (6-bromoquinolin-4-yl)methanamine cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Start 6-Bromoquinoline-4-carbonitrile Hydrogenation Hydrogenation (H2 atmosphere, controlled T & P) Start->Hydrogenation Catalyst Raney® Nickel Slurry Catalyst->Hydrogenation Solvent Methanolic Ammonia Solvent->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Evaporation Filtration->Concentration Extraction Aqueous Work-up Concentration->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Product (6-bromoquinolin-4-yl)methanamine Characterization->Final_Product

Caption: A schematic overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for the selective reduction of aromatic nitriles using Raney® Nickel.[4] Researchers should perform a small-scale trial to optimize conditions for their specific substrate and equipment.

Materials:

  • 6-Bromoquinoline-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous methanol (3 x 10 mL) to remove water. The catalyst should be kept wet with solvent at all times as dry Raney® Nickel is pyrophoric.[3]

  • Reaction Setup: To a high-pressure reactor, add 6-bromoquinoline-4-carbonitrile (e.g., 1.0 g, 4.29 mmol) and the washed Raney® Nickel.

  • Solvent Addition: Add a solution of methanolic ammonia (e.g., 20 mL of a 7 N solution). The presence of ammonia helps to suppress the formation of secondary and tertiary amine by-products.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: The filter cake containing Raney® Nickel may be pyrophoric and should be quenched carefully with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) or by recrystallization to afford pure (6-bromoquinolin-4-yl)methanamine.

Comparative Data of Reduction Methods

The following table summarizes various reported conditions for the reduction of nitriles, providing a basis for optimization.

Catalyst SystemSubstrate TypeHydrogen SourceSolventTemp. (°C)Pressure (psi)Selectivity for Primary AmineReference
Raney® Ni / KBH₄ Aromatic & Aliphatic NitrilesKBH₄Ethanolrt - 50AmbientGood to Excellent[4]
Ni₃C/Al₂O₃ (Hetero)aromatic & Aliphatic NitrilesH₂2-Propanol/NH₃(aq)130145High[5]
Pd/C (Hetero)aryl NitrilesAmmonium Formate-MildAmbientHigh[6]
Iron Pincer Complex (Hetero)aromatic & Aliphatic NitrilesH₂THF100725High[7]

Troubleshooting and Optimization

The successful reduction of 6-bromoquinoline-4-carbonitrile requires careful control of reaction parameters to maximize the yield of the desired primary amine and minimize side products.

Troubleshooting Troubleshooting Guide cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Incomplete_Reaction Incomplete Reaction Cause_IR_1 Inactive Catalyst Incomplete_Reaction->Cause_IR_1 Cause_IR_2 Insufficient H₂ Pressure/Time Incomplete_Reaction->Cause_IR_2 Dehalogenation Significant Dehalogenation Cause_DH_1 Harsh Reaction Conditions Dehalogenation->Cause_DH_1 Cause_DH_2 Inappropriate Catalyst Dehalogenation->Cause_DH_2 Byproduct_Formation Secondary/Tertiary Amine Formation Cause_BP_1 Absence of Ammonia Byproduct_Formation->Cause_BP_1 Cause_BP_2 High Reaction Temperature Byproduct_Formation->Cause_BP_2 Solution_IR_1 Use fresh/more active catalyst Cause_IR_1->Solution_IR_1 Solution_IR_2 Increase H₂ pressure or reaction time Cause_IR_2->Solution_IR_2 Solution_DH_1 Lower temperature and/or pressure Cause_DH_1->Solution_DH_1 Solution_DH_2 Use Raney® Ni or Ni-based catalyst Cause_DH_2->Solution_DH_2 Solution_BP_1 Add methanolic ammonia Cause_BP_1->Solution_BP_1 Solution_BP_2 Run reaction at lower temperature Cause_BP_2->Solution_BP_2

Sources

Application

Nucleophilic substitution protocols for 6-bromo-4-cyanoquinoline

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 6-Bromo-4-Quinolinecarbonitrile Part 1: Strategic Analysis & Reactivity Profile 6-Bromo-4-quinolinecarbonitrile (CAS: 13721-01-2) presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 6-Bromo-4-Quinolinecarbonitrile

Part 1: Strategic Analysis & Reactivity Profile

6-Bromo-4-quinolinecarbonitrile (CAS: 13721-01-2) presents a unique challenge in medicinal chemistry: it possesses two distinct electrophilic sites with opposing reactivity profiles.

  • The C4-Cyano Group: A strong electron-withdrawing group (EWG) that activates the quinoline ring but is itself susceptible to nucleophilic attack (addition) or hydrolysis (to amide/acid) under aqueous basic conditions.

  • The C6-Bromo Group: Located on the benzenoid ring, this position is electronically deactivated for classical Nucleophilic Aromatic Substitution (

    
    ). While the C4-CN and N1-atom deplete electron density, they do not sufficiently stabilize the Meisenheimer complex required for direct 
    
    
    
    at C6 under mild conditions.

The "Substitution" Paradox: To achieve "nucleophilic substitution" at the C6-Bromine without destroying the C4-Nitrile, we must abandon classical


 pathways in favor of Transition-Metal Catalyzed Nucleophilic Substitution (TMS) . Palladium-catalyzed cross-coupling serves as the surrogate mechanism, allowing nucleophiles (amines, alkoxides, carbon species) to displace the bromine atom under conditions that preserve the sensitive nitrile.
Reactivity Decision Matrix

ReactivityMatrix Substrate 6-Bromo-4-quinolinecarbonitrile C4_Site C4-Cyano Group (Electrophilic/Labile) Substrate->C4_Site C6_Site C6-Bromo Group (The Target) Substrate->C6_Site Hydrolysis Hydrolysis (Avoid) (Aq. Base -> Amide) C4_Site->Hydrolysis Risk Addition Nucleophilic Addition (Grignard/Lithium -> Ketone) C4_Site->Addition Risk Buchwald Buchwald-Hartwig (Pd + Amine) C6_Site->Buchwald Preferred Protocol A Suzuki Suzuki-Miyaura (Pd + Boronic Acid) C6_Site->Suzuki Preferred Protocol B

Figure 1: Chemoselectivity map. The objective is to engage the Green pathways (C6) while suppressing the Red pathways (C4).

Part 2: Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Target: Displacement of C6-Br with Primary/Secondary Amines.

Rationale: The 4-CN group makes the quinoline ring electron-deficient. While this facilitates oxidative addition of the C6-Br to Pd(0), the nitrile nitrogen can coordinate to Palladium, potentially poisoning the catalyst. We utilize Xantphos , a wide-bite-angle ligand, to enforce reductive elimination and prevent catalyst deactivation.

Critical Control Point: Base Selection. Strong bases like NaOtBu or LiHMDS may attack the nitrile or cause polymerization. We utilize Cesium Carbonate (


)  in anhydrous dioxane to provide a mild, heterogeneous basic environment that effects deprotonation without compromising the nitrile.

Materials:

  • Substrate: 6-Bromo-4-quinolinecarbonitrile (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%)[1]

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Complexation (Glovebox/Schlenk Line): In a dry vial, mix

    
     and Xantphos in 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns a clear, deep orange/red. Why: Pre-forming the active 
    
    
    
    species prevents non-specific palladium precipitation.
  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add:

    • 6-Bromo-4-quinolinecarbonitrile (1.0 equiv)[2]

    • 
       (2.0 equiv, finely ground and oven-dried)
      
    • Amine nucleophile (1.2 equiv)

    • The pre-formed catalyst solution.[3]

  • Degassing (Crucial): Sparge the mixture with Argon for 5 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is the primary cause of catalyst death in this system.

  • Thermal Activation: Seal the vessel and heat to 90°C for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The product will typically be more polar (lower

      
      ) and fluorescent than the starting bromide.
      
  • Workup (Anhydrous Focus):

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (eluting with DCM) to remove inorganic salts.

    • Do not perform an aqueous wash yet. Concentrate the filtrate first.

    • Purify via Flash Column Chromatography.

Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Introduction of Aryl/Heteroaryl systems at C6.

Rationale: The C4-CN group is generally stable to boronic acids, but hydrolytic sensitivity remains. We employ a Pd(dppf)Cl2 system which is robust against air and moisture, allowing for a biphasic system if strictly necessary, though anhydrous conditions are preferred for yield maximization.

Data: Optimization of Base/Solvent for Nitrile Stability

EntryBaseSolventTemp (°C)Yield (%)C4-Hydrolysis Byproduct (%)
1

(aq)
Dioxane1006525 (Amide formation)
2

(aq)
Toluene/EtOH907215
3

(solid)
Toluene (dry) 100 91 < 1
4

DMF100400 (Low conversion)

Protocol:

  • Charge: Combine 6-bromo-4-quinolinecarbonitrile (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous

    
     (3.0 equiv) in a reaction vial.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add anhydrous Toluene (0.15 M).

  • Cycle: Purge with

    
     or Ar.
    
  • Reaction: Heat at 100°C for 4–8 hours.

    • Note: This reaction is typically faster than the Buchwald amination.

  • Purification: Silica gel chromatography. The nitrile group provides a useful handle for dipole-dipole interactions, often separating well from non-nitrile byproducts.

Part 3: Troubleshooting & Mechanism Validation

Common Failure Modes
  • Hydrolysis of Nitrile (

    
    ): 
    
    • Symptom:[4][5][6][7][8][9][10] Appearance of a new spot on TLC that is very polar and drags. IR spectrum shows broad peaks at 3300-3500

      
       (NH) and 1680 
      
      
      
      (C=O).
    • Fix: Switch to Protocol B, Entry 3 (Anhydrous

      
      /Toluene). Ensure glassware is oven-dried.
      
  • Catalyst Poisoning (Nitrile Coordination):

    • Symptom:[4][5][6][7][8][9][10] Reaction stalls at <20% conversion despite fresh catalyst.

    • Mechanism:[1][5][6][7][8][11][12][13] The N-atom of the cyano group binds to Pd(II), arresting the cycle.

    • Fix: Increase reaction temperature to 110°C to promote ligand dissociation/turnover. Switch to a bulky biaryl phosphine ligand (e.g., BrettPhos ) which sterically crowds out the linear nitrile coordination.

Workflow Visualization

Workflow Start Start: 6-Bromo-4-cyanoquinoline Check_Water Is the system strictly anhydrous? Start->Check_Water Dry Proceed with Anhydrous Base (Cs2CO3 or K3PO4) Check_Water->Dry Yes Wet STOP: High risk of CN hydrolysis Check_Water->Wet No Reaction Add Pd Catalyst + Ligand (Heat 90-100°C) Dry->Reaction Monitor Monitor TLC/LCMS Reaction->Monitor Success Product: 6-Substituted-4-cyanoquinoline Monitor->Success Conversion > 90% Stall Stall: Catalyst Poisoning? Monitor->Stall Conversion < 20% Retry Retry with Bulky Ligand (BrettPhos/Xantphos) Stall->Retry Retry->Reaction

Figure 2: Operational workflow for minimizing side reactions.

References

  • Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, vol. 61, no. 21, 1996. Link

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine." BenchChem Application Library, 2025.[3] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[4] 7, 1995. Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002. Link

  • Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Journal of Heterocyclic Chemistry, 2020. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Bromoquinoline-4-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 6-Bromoquinoline-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromoquinoline-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles to help you optimize your reaction yields and product purity.

Synthetic Pathway Overview

The synthesis of 6-Bromoquinoline-4-carbonitrile is most reliably achieved via a Sandmeyer reaction, starting from the readily available 6-bromoquinolin-4-amine. This classic transformation involves two critical steps: the diazotization of the primary amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] An alternative, though often lower-yielding, pathway involves the nucleophilic aromatic substitution (SNAr) of 6-bromo-4-chloroquinoline.

The Sandmeyer approach is generally preferred due to its reliability and the often milder conditions required for the final cyanation step compared to the SNAr reaction, which may require high temperatures.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Side Reaction A 6-Bromoquinolin-4-amine B 6-Bromoquinoline-4-diazonium salt A->B  NaNO₂, H₂SO₄  0-5 °C C 6-Bromoquinoline-4-carbonitrile B->C  CuCN, KCN  <10 °C, then warm D 6-Bromoquinolin-4-ol B->D  H₂O  (Premature decomposition)

Caption: Primary synthetic route to 6-Bromoquinoline-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in this synthesis? A1: The Sandmeyer reaction sequence contains two highly critical stages. First is the formation of the diazonium salt, which requires strict temperature control (0-5 °C) to prevent decomposition.[3] Second is the cyanation step, where the slow, controlled addition of the cold diazonium salt solution to the copper cyanide reagent is crucial to minimize side reactions and ensure efficient substitution.[4]

Q2: What are the most common byproducts, and how can they be minimized? A2: The most prevalent byproduct is 6-bromoquinolin-4-ol, which forms when the diazonium salt prematurely reacts with water instead of the cyanide nucleophile.[3] This is minimized by maintaining a low temperature throughout the diazotization and addition steps and by ensuring a high concentration of the cyanide reagent. Other potential byproducts can include unreacted starting material and tar-like polymers resulting from diazonium salt decomposition.

Q3: Is it necessary to isolate the 6-bromoquinolin-4-amine intermediate if preparing it from another precursor? A3: Yes, it is highly recommended to isolate and purify the 6-bromoquinolin-4-amine intermediate before proceeding to the Sandmeyer reaction. Impurities from a preceding step, such as a reduction or amination reaction, can interfere with the diazotization process, leading to lower yields and a more complex purification of the final product.[3]

Q4: How can I confirm the successful synthesis of 6-Bromoquinoline-4-carbonitrile? A4: Confirmation should be done using a combination of techniques. Thin Layer Chromatography (TLC) can monitor the reaction progress. After purification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure by showing the characteristic shifts for the quinoline protons and the carbon of the nitrile group. Infrared (IR) spectroscopy should show a sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Finally, Mass Spectrometry (MS) will confirm the correct molecular weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G cluster_0 Analysis cluster_1 Troubleshooting Path start Low Final Yield check_sm TLC/LC-MS Analysis Unreacted Starting Material Present? start->check_sm check_bp NMR/MS of Crude Major Byproduct is 6-bromoquinolin-4-ol? check_sm:f1->check_bp  No sol_diaz Problem in Diazotization: • Incomplete reaction • Impure amine check_sm:f1->sol_diaz  Yes sol_sand Problem in Sandmeyer Step: • Premature decomposition • Poor CuCN activity check_bp:f1->sol_sand  Yes

Sources

Optimization

Technical Support Center: Purification of 6-Bromoquinoline-4-carbonitrile

[1] Current Status: Operational Topic: Downstream Processing / Chromatography Target Molecule: 6-Bromoquinoline-4-carbonitrile (CAS: N/A for specific isomer, Analogous to 6-bromoquinoline derivatives)[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Downstream Processing / Chromatography Target Molecule: 6-Bromoquinoline-4-carbonitrile (CAS: N/A for specific isomer, Analogous to 6-bromoquinoline derivatives)[1]

Executive Summary: The Physicochemical Challenge

Purifying 6-Bromoquinoline-4-carbonitrile presents a dual challenge inherent to functionalized heterocycles: basicity and solubility .[1]

  • The Basicity Trap: Although the nitrile group at C4 is electron-withdrawing (lowering the

    
     of the quinoline nitrogen compared to unsubstituted quinoline), the heterocyclic nitrogen retains sufficient Lewis basicity to interact with acidic silanol groups (
    
    
    
    ) on standard silica gel. This causes peak tailing (streaking) and poor resolution.[2]
  • The Solubility Paradox: The bromine and nitrile groups increase lipophilicity, yet the planar aromatic system often leads to high crystallinity and poor solubility in non-polar mobile phases (like Hexane/Heptane), risking precipitation on the column head.

This guide provides a self-validating workflow to overcome these specific hurdles.

Module 1: Mobile Phase Optimization (Addressing Streaking)

User Issue: "My product elutes as a broad smear rather than a distinct spot, contaminating adjacent fractions."

The Mechanism

Silica gel is slightly acidic (pH ~5). The basic quinoline nitrogen forms hydrogen bonds or ionic interactions with surface silanols. This "drag" effect causes the tailing. You must suppress this interaction.

Protocol: The "Buffered" Mobile Phase

Do not run a standard Hexane/Ethyl Acetate gradient without modification.

ComponentRoleRecommended Concentration
Triethylamine (TEA) Competitor Base: Blocks acidic silanol sites, allowing the quinoline to flow freely.[1]1.0% - 2.0% (v/v)
Ammonium Hydroxide Alternative Modifier: Use if running DCM/MeOH gradients.[1]0.5% - 1.0% (v/v)
Step-by-Step Deactivation Protocol
  • Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of Hexane + 5% TEA . This saturates the silica surface before your compound even touches it.

  • Elution: Run your gradient (e.g., Hexane/EtOAc) containing 1% TEA throughout the entire run.

  • Post-Run: TEA has a high boiling point (

    
    ). You must rotovap thoroughly or azeotrope with heptane to remove it from your final product.
    

Critical Check: If using TEA, your TLC plate must also be treated. Dip your TLC plate in a 5% TEA/Hexane solution and dry it before spotting your compound to accurately mimic column conditions.

Module 2: Sample Loading Strategy (Addressing Solubility)

User Issue: "The compound precipitates immediately upon hitting the solvent stream, clogging the column."

Diagnosis: 6-Bromoquinoline-4-carbonitrile is likely soluble in DCM or EtOAc but insoluble in the starting mobile phase (e.g., 5% EtOAc in Hexane).[1] Liquid loading with a strong solvent (DCM) causes "band broadening" or precipitation when the DCM dilutes into the hexane stream.

The Solution: Dry Loading (Solid Load)

This is the only recommended method for this molecule to ensure tight bands and high resolution.

Workflow Diagram: Loading Decision Tree

LoadingStrategy Start Crude Mixture SolubilityCheck Is it soluble in starting mobile phase (e.g. 5% EtOAc/Hex)? Start->SolubilityCheck LiquidLoad Liquid Load (Direct Injection) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load Strategy (Recommended) SolubilityCheck->DryLoad No (Likely) PrecipRisk RISK: Precipitation on Column Head LiquidLoad->PrecipRisk Step1 1. Dissolve in DCM/MeOH DryLoad->Step1 Step2 2. Add Celite 545 or Silica (1:2 ratio w/w) Step1->Step2 Step3 3. Rotovap to free-flowing powder Step2->Step3 Step4 4. Load powder on top of bed Step3->Step4

Caption: Decision tree for sample loading. Dry loading prevents column clogging and band broadening for insolubles.

Module 3: Separation & Gradient Design

User Issue: "I have a close-running impurity just below my product."

Context: Synthesis of 4-cyanoquinolines often involves Pd-catalyzed cyanation of 4-haloquinolines.[1] The starting material (e.g., 6-bromo-4-chloroquinoline) is a common impurity.[1] Both are non-polar heterocycles with similar


 values.
Gradient Recommendations

Option A: Standard Normal Phase (Best for bulk purification) [1]

  • Solvent A: Hexanes (or Heptane) + 1% TEA[1]

  • Solvent B: Ethyl Acetate + 1% TEA[1]

  • Profile: 0% B for 2 CV, then 0-40% B over 15 CV.[1]

  • Note: The nitrile group adds polarity. Expect elution between 20-35% EtOAc depending on the exact silica activity.[1]

Option B: The "DCM" Alternative (Best for difficult separations) If Hex/EtOAc fails to separate the 4-H or 4-Halo impurity:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Acetonitrile (ACN)[1]

  • Profile: Isocratic DCM (100%) or very shallow gradient 0-5% ACN.[1]

  • Why? DCM is highly selective for nitrogen heterocycles and solubilizes the quinoline core better, utilizing "solvent selectivity" rather than just polarity [1].

Troubleshooting FAQs

Q1: The nitrile group is sensitive. Will the basic modifier (TEA) hydrolyze it to an amide?

  • Answer: Unlikely under chromatographic conditions. Nitrile hydrolysis usually requires strong acid/base and heat/water. TEA is a weak base, and the contact time on the column is short (20-40 mins). However, avoid leaving the compound on the column overnight. If extremely worried, use Neutral Alumina stationary phase instead of silica; it requires no modifier [2].

Q2: I see a "ghost peak" or baseline drift in my UV detector.

  • Answer: This is likely the TEA absorbing UV light. TEA absorbs significantly below 254 nm.

    • Fix: Monitor at 254 nm or 280 nm (where quinoline absorbs strongly, but TEA absorbs less). Do not use 210 nm or "All Wavelengths" collection triggers.

Q3: My product crystallized in the fraction tubes.

  • Answer: This confirms high purity but poor solubility.

    • Fix: Do not try to redissolve with heat (risk of degradation). Add a small amount of DCM to the tubes to solubilize before transferring to a flask for evaporation.

References

  • Biotage. (2023).[3] 5 Steps to successful flash chromatography. Retrieved from

  • BenchChem. (2025).[4][5] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [1][4]

  • Organic Syntheses. (2010). Purification of functionalized nitriles via silica gel. Org. Synth. 2010, 87, 26-34.[1] Retrieved from [1]

  • Teledyne ISCO. (2018). Flash Chromatography Guide: Purifying Amines and Heterocycles. Retrieved from [1]

Sources

Troubleshooting

Preventing nitrile hydrolysis during quinoline functionalization

Ticket ID: #QN-CN-HYD-001 Subject: Preventing Nitrile Hydrolysis During Quinoline Functionalization Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Interface: The Hydrolysis Risk Assessor Before...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QN-CN-HYD-001 Subject: Preventing Nitrile Hydrolysis During Quinoline Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Interface: The Hydrolysis Risk Assessor

Before modifying your protocol, use this decision tree to identify the specific hydrolysis vector in your workflow.

HydrolysisRisk start START: Select Reaction Type rxn_type Reaction Class? start->rxn_type suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) rxn_type->suzuki snar Nucleophilic Substitution (SNAr) rxn_type->snar ox N-Oxidation rxn_type->ox acid Acidic Deprotection rxn_type->acid base_q Base System? suzuki->base_q solv_q Solvent System? snar->solv_q ox_agent Oxidant? ox->ox_agent protic Alcohol/Water acid->protic Hydrolysis Risk aq_base Aqueous Carbonate/Hydroxide base_q->aq_base High Risk anh_base Anhydrous Phosphate/Fluoride base_q->anh_base Safe solv_q->protic Pinner Risk aprotic DMF/DMSO (Anhydrous) solv_q->aprotic Safe h2o2 H2O2 + Base ox_agent->h2o2 Radziszewski Risk mcpba mCPBA (DCM) ox_agent->mcpba Safe

Figure 1: Diagnostic decision tree for identifying high-risk conditions leading to nitrile hydrolysis in quinoline scaffolds.

Troubleshooting Modules (Q&A)

Module A: Cross-Coupling (Suzuki-Miyaura)

User Query: I am running a Suzuki coupling on 4-chloroquinoline-3-carbonitrile using Pd(PPh3)4 and aqueous Na2CO3. The starting material is consumed, but I'm isolating the amide instead of the biaryl nitrile. Why?

Technical Analysis: The electron-deficient nature of the quinoline ring makes the nitrile carbon highly electrophilic. When you combine this with aqueous base and heat (standard Suzuki conditions), you create a perfect environment for base-catalyzed hydrolysis. The hydroxide ion (


) attacks the nitrile to form an imidate, which tautomerizes to the amide [1].[1][2]

Solution: Switch to an Anhydrous Base System . Water is not strictly required for the Suzuki catalytic cycle; it is only needed to solubilize inorganic bases.

  • Protocol Adjustment: Use Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ) suspended in anhydrous 1,4-dioxane or toluene.
  • Additives: If solubility is poor, add 1-2 equivalents of water only if strictly necessary, or switch to a phase transfer catalyst (PTC) system with minimal water.

  • Alternative: Use MIDA boronates which release the active boronic acid slowly, often allowing for milder anhydrous conditions [2].

Module B: N-Oxidation

User Query: I need to make the N-oxide of my quinoline-carbonitrile. I used H2O2 and NaOH in methanol, but the nitrile hydrolyzed.

Technical Analysis: You have inadvertently performed the Radziszewski Reaction . In the presence of a base, hydrogen peroxide forms the hydroperoxide anion (


), which is a super-nucleophile (alpha-effect). It attacks the nitrile much faster than it oxidizes the pyridine nitrogen, forming a peroxyimidic acid intermediate that collapses to the amide [3].

Solution: Use Anhydrous Electrophilic Oxidants .

  • Reagent Choice: Switch to m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM) or Chloroform.

  • Why it works: mCPBA acts as an electrophilic oxygen source. The lone pair of the quinoline nitrogen attacks the oxygen of the peracid. This mechanism does not involve nucleophilic attack on the nitrile carbon.

  • Protocol: Perform at 0°C initially to control exotherm, then warm to Room Temperature (RT).

Module C: Nucleophilic Aromatic Substitution (SNAr)

User Query: I'm trying to displace a chloride at the 4-position with a methoxide. Refluxing in MeOH/NaOMe yields the carboxylic acid byproduct.

Technical Analysis: Refluxing in methanol with strong base (alkoxide) creates "Pinner reaction" conditions. The methanol attacks the nitrile to form an imidate ester, which then hydrolyzes to the ester or acid upon aqueous workup. Furthermore, trace water in MeOH at reflux with alkoxides will rapidly hydrolyze the nitrile.

Solution: Use Aprotic Solvents and Non-Nucleophilic Bases .

  • Solvent: Switch to anhydrous DMF, DMSO, or NMP.

  • Reagent: Use a pre-formed salt (e.g., Sodium Methoxide solid) or generate it in situ with NaH in THF.

  • Temperature: Quinolines activated by a nitrile group are highly reactive to SNAr. You likely do not need reflux. Try 0°C to RT first.

Strategic Protocols

Protocol 1: Chemoselective Anhydrous Suzuki Coupling

Target: Coupling aryl boronic acids to chloro-quinoline-carbonitriles without hydrolysis.

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add Chloro-quinoline-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and anhydrous finely ground

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv) or 
    
    
    
    /XPhos for difficult substrates.
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 10 minutes (do not use vacuum/backfill if volatile reagents are present).

  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

    • Note: If reaction stalls, add 1% v/v water. This trace amount activates the boronate but is insufficient to drive bulk hydrolysis.

Protocol 2: Safe N-Oxidation with mCPBA

Target: N-oxidation of quinoline-carbonitrile.

  • Dissolution: Dissolve quinoline-carbonitrile (1.0 equiv) in DCM (0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add mCPBA (1.2 - 1.5 equiv, <77% purity grade usually contains water/acid, so use excess or purify) portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT.

  • Workup (Critical):

    • Quench with saturated aqueous

      
       (to reduce excess peroxide).
      
    • Wash with saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Warning: Do not use strong basic washes (NaOH) for extended periods during workup to avoid late-stage hydrolysis.

Reagent Compatibility Matrix

Reagent ClassRecommended (Safe)High Risk (Avoid) Mechanism of Failure
Bases

,

,

, DIPEA

,

,

,

(aq)
Direct nucleophilic attack by

Solvents Dioxane, Toluene, DMF, DCM, THFWater, Methanol, Ethanol (at reflux)Solvolysis/Pinner Reaction
Oxidants mCPBA, Urea-H2O2 (UHP)

+

Radziszewski Reaction (Perhydrolysis)
Acids TFA (cold), Lewis Acids (

)

(aq),

(aq, hot)
Acid-catalyzed hydration to amide

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide - Understanding Side Reactions. Retrieved from

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) Mechanism and Usage. Retrieved from

Sources

Optimization

Technical Support Center: Handling 6-Bromoquinoline-4-carbonitrile Intermediates

Status: Operational Subject: Moisture Sensitivity & Hydrolysis Mitigation Target Compound: 6-Bromoquinoline-4-carbonitrile (CAS: 288399-19-9 / Analogues) Criticality: High (Irreversible Hydrolysis Risk) Part 1: Core Dire...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Moisture Sensitivity & Hydrolysis Mitigation Target Compound: 6-Bromoquinoline-4-carbonitrile (CAS: 288399-19-9 / Analogues) Criticality: High (Irreversible Hydrolysis Risk)

Part 1: Core Directive — The Moisture Vector

In the synthesis of 6-bromoquinoline-4-carbonitrile , moisture is not merely a contaminant; it is an active reagent that diverts the reaction pathway toward the thermodynamically stable primary amide (6-bromoquinoline-4-carboxamide ).

The sensitivity arises primarily during the activation of the quinoline ring. Whether you are proceeding via the Reissert-Henze reaction (from


-oxide) or Nucleophilic Aromatic Substitution  (

from 4-halo), water competes with the cyanide nucleophile or hydrolyzes the activated intermediate.
The "M+18" Diagnostic

If your LC-MS spectrum shows a dominant peak at M+18 relative to your target mass, you have suffered hydrolysis.

  • Target Nitrile (

    
    ):  ~233/235 Da (Br isotope pattern)
    
  • Impurity Amide (

    
    ):  ~251/253 Da
    

Part 2: Synthesis & Handling Protocols

Workflow A: The Modified Reissert-Henze Route (From -Oxide)

This route involves activating 6-bromoquinoline


-oxide  with an acylating agent (e.g., benzoyl chloride or TMSCN) followed by cyanide attack.

The Critical Intermediate: The N-alkoxyquinolinium salt. Sensitivity: Extreme. This intermediate is highly electrophilic. In the presence of water, it undergoes de-acylation or ring opening rather than C4-cyanation.

Step-by-Step Moisture Exclusion Protocol
  • Reagent Preparation:

    • Solvent: Use DCM or Toluene freshly distilled over

      
       or passed through an activated alumina column. Water content must be 
      
      
      
      .
    • Reagents: Recrystallize

      
      -oxide to remove hydrated water. Use TMSCN (Trimethylsilyl cyanide) as a moisture-scavenging cyanide source if possible, rather than aqueous KCN.
      
  • The Activation Phase (Schlenk Technique Required):

    • Flame-dry a 2-neck RBF under high vacuum (

      
      ).
      
    • Backfill with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

    • Add the

      
      -oxide and base (e.g., 
      
      
      
      ) counter-flow to the inert gas.
  • Reaction Monitoring:

    • Do not take aliquots using standard pipettes. Use a cannula or a gas-tight syringe to transfer a micro-sample into anhydrous MeOH for LCMS.

Workflow B: The Route (From 4-Chloro/Bromo)

This route displaces a halide at the C4 position using a metal cyanide (CuCN, Zn(CN)


, or KCN/Pd).

The Critical Intermediate: The Meisenheimer-like transition state. Sensitivity: Moderate. The danger here is the cyanide source. Hygroscopic cyanide salts introduce water, which attacks the electron-deficient C4 position to form 6-bromo-4-hydroxyquinoline (the starting phenol) or hydrolyzes the product nitrile.

Optimization Table: Cyanide Source Selection
ReagentHygroscopicityHandling RequirementRisk Level
KCN / NaCN HighMust be dried at

under vacuum for 12h.
High (Introduces water)

LowStandard inert handling.Low (Preferred for Pd-coupling)
TMSCN N/A (Liquid)Syringe transfer only. Hydrolyzes instantly in air.Moderate (Volatile HCN risk)
CuCN LowRequires high heat (

), dry DMF/NMP.
Moderate (Workup is difficult)

Part 3: Mechanism of Failure (Visualization)

Understanding the failure mode is the first step to prevention. The diagram below illustrates how water intercepts the nitrile (or its precursor) to form the amide impurity.[1][2]

NitrileHydrolysis Nitrile Target: 4-CN (Electrophilic Carbon) Imidate Imidic Acid Intermediate Nitrile->Imidate Nucleophilic Attack Water H2O (Nucleophile) Water->Imidate Adds here Amide Impurity: Amide (M+18 Peak) Imidate->Amide Tautomerization (Irreversible) Acid Acid/Base Catalyst Acid->Nitrile Activates

Caption: The irreversible thermodynamic sink. Once the imidic acid forms via water attack, tautomerization to the amide is rapid and difficult to reverse.

Part 4: Troubleshooting & FAQs

Scenario 1: The "Stalled" Reaction

Q: My reaction using


 to generate the 4-chloro precursor stopped at 60% conversion. Adding more reagent didn't help. 

A: You likely have "poisoned"


.
  • Diagnosis:

    
     reacts violently with atmospheric moisture to form Phosphoric Acid (
    
    
    
    ) and HCl. These acids protonate the quinoline nitrogen, rendering the ring too electron-poor for the Vilsmeier-Haack type mechanism to proceed effectively, or they simply consume the reagent.
  • Fix: Distill

    
     before use. If the liquid in your bottle is cloudy or has a crust on the cap, discard it. Ensure the reaction is under a positive pressure of Nitrogen.
    
Scenario 2: The Amide Nightmare

Q: I isolated the product, but the NMR shows a broad singlet at


 7.5-8.0 ppm that disappears with 

shake. LCMS confirms M+18.

A: You have the primary amide.[1] This likely happened during workup, not the reaction.

  • Cause: Quenching a nitrile reaction with highly acidic or basic water while the mixture is still hot.

  • Fix:

    • Cool the reaction mixture to

      
      before quenching.
      
    • Use a buffered quench (e.g., Saturated

      
       or Phosphate buffer pH 7) rather than strong acid/base.
      
    • Perform the extraction quickly. Do not leave the nitrile sitting in the aqueous phase.

Scenario 3: Purification Issues

Q: The nitrile and amide have very similar Rf values on TLC. How do I separate them?

A: Flash chromatography is often insufficient due to "streaking."

  • Method 1 (Chemical Wash): Dissolve the crude mixture in DCM. Wash with 1M

    
    . The amide is slightly more acidic/polar and may partition partially, but this is risky.
    
  • Method 2 (Recrystallization - Recommended): The amide is significantly less soluble in non-polar solvents than the nitrile.

    • Dissolve the mixture in a minimal amount of hot Ethyl Acetate.

    • Add hot Hexanes/Heptane dropwise until cloudy.

    • Cool slowly. The amide often precipitates first as a white solid. Filter it off; your nitrile is in the filtrate.

Part 5: Storage & Stability

Once isolated, 6-bromoquinoline-4-carbonitrile is relatively stable, but long-term storage requires specific conditions to prevent slow hydrolysis.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Desiccant: Store in a desiccator or with a sachet of silica gel.

  • Temperature:

    
     is sufficient; 
    
    
    
    is optimal for storage
    
    
    months.

Warning: Do not store near strong acids (HCl vapors) or bases (Ammonia), as these catalyze hydrolysis even in the solid state if ambient humidity is present.

References

  • Reissert-Henze Reaction Mechanism

    • Reaction of Quinoline N-oxides with Cyanide.
    • Source: Journal of Organic Chemistry.[3][4][5]

    • (General Reissert Chemistry)

  • Nitrile Hydrolysis Kinetics

    • Conversion of Nitriles to Amides under Acidic/Basic Conditions.[1][2][4][6]

    • Source: Master Organic Chemistry.
  • Synthesis of 4-Chloroquinoline Intermediates

    • Chlorin
    • Source: ChemicalBook / BenchChem Protocols.
  • Purification of Amides vs Nitriles

    • Separation techniques for hydrolysis byproducts.
    • Source: Organic Synthesis (OrgSyn).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 6-Bromoquinoline-4-carbonitrile: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromoquinoline-4-carbonitrile, a substituted quinoline, pres...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromoquinoline-4-carbonitrile, a substituted quinoline, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative approach with related quinoline derivatives to facilitate its identification and characterization.

The Foundational Principles of ¹H NMR in Substituted Quinolines

The ¹H NMR spectrum is a powerful tool for revealing the electronic environment of protons within a molecule.[1][2][3] In the quinoline ring system, a bicyclic aromatic heterocycle, the proton chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing effect of the nitrogen atom.[4] The introduction of substituents further perturbs this electronic landscape, leading to predictable changes in the chemical shifts and coupling constants of the ring protons. Electron-withdrawing groups, such as the bromine atom and the cyano group in 6-bromoquinoline-4-carbonitrile, generally deshield the protons, causing their signals to appear at a higher chemical shift (downfield).[3][5]

Predicted ¹H NMR Spectrum of 6-Bromoquinoline-4-carbonitrile

Caption: Structure of 6-Bromoquinoline-4-carbonitrile with proton numbering.

The predicted ¹H NMR spectrum is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The electron-withdrawing cyano group at the C-4 position and the bromine atom at the C-6 position will significantly influence the chemical shifts.

Predicted Chemical Shifts and Multiplicities:

  • H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a doublet.

  • H-3: This proton is also in the pyridine ring and will appear as a doublet, coupled to H-2.

  • H-5: This proton is on the benzene ring and is expected to be a doublet, coupled to H-7. The proximity to the bromine at C-6 will cause a downfield shift.

  • H-7: This proton will appear as a doublet of doublets, being coupled to both H-5 and H-8.

  • H-8: This proton is expected to be a doublet, coupled to H-7.

The following table summarizes the predicted ¹H NMR data for 6-bromoquinoline-4-carbonitrile.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1d~4.5
H-37.6 - 7.8d~4.5
H-58.2 - 8.4d~2.0
H-77.9 - 8.1dd~9.0, ~2.0
H-88.0 - 8.2d~9.0

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectrum, a comparison with the known ¹H NMR data of quinoline and 6-bromoquinoline is invaluable.

ProtonQuinoline Chemical Shift (δ, ppm)6-Bromoquinoline Chemical Shift (δ, ppm)[6][7]Predicted 6-Bromoquinoline-4-carbonitrile Chemical Shift (δ, ppm)
H-28.898.858.9 - 9.1
H-37.417.407.6 - 7.8
H-48.128.09-
H-57.758.258.2 - 8.4
H-67.52--
H-77.657.857.9 - 8.1
H-88.087.958.0 - 8.2

The introduction of the bromine atom at the C-6 position in 6-bromoquinoline causes a noticeable downfield shift of H-5 and H-7 compared to the parent quinoline, which is consistent with its electron-withdrawing nature.[5] The further addition of a strong electron-withdrawing cyano group at the C-4 position in 6-bromoquinoline-4-carbonitrile is expected to cause a general downfield shift for all protons, particularly those in the pyridine ring (H-2 and H-3) and the adjacent benzene ring (H-5).

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality ¹H NMR spectra.[1][5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 6-bromoquinoline-4-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

  • Set the appropriate acquisition parameters, including:

    • Spectral Width: Typically -2 to 12 ppm for ¹H NMR.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

G cluster_workflow Experimental Workflow for ¹H NMR Analysis prep Sample Preparation (Dissolve in CDCl₃ with TMS) acq Data Acquisition (Lock, Shim, Set Parameters) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc anal Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc->anal

Caption: General experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectral analysis of 6-bromoquinoline-4-carbonitrile, though predicted in this guide, is grounded in the fundamental principles of NMR spectroscopy and comparative data from closely related structures. The anticipated downfield shifts and distinct coupling patterns provide a clear spectroscopic fingerprint for this molecule. By following the detailed experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of 6-bromoquinoline-4-carbonitrile, a crucial step in its characterization for applications in medicinal chemistry and materials science.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Chiral Phosphoric Acid Promoted Chiral ¹H NMR Analysis of Atropisomeric Quinolines. PMC. [Link]

  • 6-Bromoquinoline. PubChem. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]

  • NMR Predictor. Chemaxon. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • Predict ¹H proton NMR spectra. NMRDB.org. [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

  • 6-Bromoquinoline-4-carboxylic acid. PubChem. [Link]

Sources

Comparative

Decoding the High-Energy Language of a Niche Heterocycle: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromoquinoline-4-carbonitrile

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-Bromoquinoline-4-carbonitrile, a substituted quinoline of interest in medicinal chemistry. As no direct experimental spectrum for this specific molecule is readily available in the literature, this guide will construct a detailed, predicted fragmentation pathway. This prediction is grounded in the experimentally observed fragmentation of its core structural analogs: quinoline and 6-bromoquinoline, supplemented by established principles of mass spectral fragmentation for aromatic, nitrile, and halogenated compounds.

The Foundation: Understanding Fragmentation Drivers

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable. This excess energy is dissipated through a series of bond cleavages and rearrangements, creating a cascade of fragment ions. The pattern of these fragments is dictated by the inherent stability of the bonds within the molecule and the relative stability of the resulting fragment ions and neutral losses. For aromatic systems like quinoline, the stable ring structure often leads to a prominent molecular ion peak. However, the presence of substituents dramatically influences the fragmentation pathways, offering valuable clues to their identity and position on the aromatic core.

Comparative Fragmentation Analysis

To construct a reliable predicted fragmentation pattern for 6-Bromoquinoline-4-carbonitrile, we will first examine the known fragmentation of its parent heterocycle, quinoline, and the impact of a bromo-substituent by analyzing the experimental spectrum of 6-bromoquinoline. We will then deduce the influence of the 4-cyano group based on established fragmentation patterns of aromatic nitriles.

The Quinoline Core: A Characteristic Loss

The mass spectrum of quinoline is characterized by a stable molecular ion at m/z 129. The most significant fragmentation pathway for the quinoline molecular ion is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a prominent fragment ion at m/z 102.[1][2] This fragmentation is a hallmark of many nitrogen-containing aromatic heterocycles.

Introducing a Halogen: The Case of 6-Bromoquinoline

The introduction of a bromine atom at the 6-position significantly alters the fragmentation pattern, as evidenced by the experimental mass spectrum of 6-bromoquinoline.[3]

Key Observational Data for 6-Bromoquinoline:

Observed m/zProposed Fragment IonDescription of Neutral Loss
207/209[C₉H₆BrN]⁺•Molecular Ion (M⁺•) with characteristic 1:1 isotopic pattern for Bromine
128[C₉H₆N]⁺Loss of Bromine radical (•Br)
101[C₈H₅]⁺Loss of HCN from the [M-Br]⁺ ion

The most notable feature is the molecular ion, which appears as a pair of peaks of nearly equal intensity at m/z 207 and 209, characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The primary fragmentation pathway is the cleavage of the C-Br bond, a common feature for halogenated aromatic compounds, leading to the loss of a bromine radical and the formation of a quinolinyl cation at m/z 128. This fragment then follows the characteristic pathway of the quinoline core, losing HCN to produce a fragment at m/z 101.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

M_Br [label="m/z 207/209\n[C₉H₆BrN]⁺•"]; F1_Br [label="m/z 128\n[C₉H₆N]⁺"]; F2_Br [label="m/z 101\n[C₈H₅]⁺"];

M_Br -> F1_Br [label="- •Br"]; F1_Br -> F2_Br [label="- HCN"]; } Caption: Fragmentation pathway of 6-Bromoquinoline.

The Influence of the Cyano Group: Deduced Fragmentation of Quinoline-4-carbonitrile

Predicted Fragmentation Data for Quinoline-4-carbonitrile:

Predicted m/zProposed Fragment IonDescription of Neutral Loss
154[C₁₀H₆N₂]⁺•Molecular Ion (M⁺•)
127[C₁₀H₅N]⁺•Loss of HCN
128[C₉H₆N]⁺Loss of •CN
101[C₈H₅]⁺Loss of HCN from the [M-CN]⁺ ion

The molecular ion is expected at m/z 154. We can anticipate two primary fragmentation pathways originating from the cyano group: the loss of a neutral HCN molecule (27 Da) to yield a fragment at m/z 127, and the loss of a cyano radical (26 Da) to give a fragment at m/z 128. The latter fragment, the quinolinyl cation, would then be expected to lose HCN to form a fragment at m/z 101.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#202124"];

M_CN [label="m/z 154\n[C₁₀H₆N₂]⁺•"]; F1_CN [label="m/z 127\n[C₁₀H₅N]⁺•"]; F2_CN [label="m/z 128\n[C₉H₆N]⁺"]; F3_CN [label="m/z 101\n[C₈H₅]⁺"];

M_CN -> F1_CN [label="- HCN"]; M_CN -> F2_CN [label="- •CN"]; F2_CN -> F3_CN [label="- HCN"]; } Caption: Predicted fragmentation of Quinoline-4-carbonitrile.

The Target Molecule: Predicted Fragmentation of 6-Bromoquinoline-4-carbonitrile

By integrating the fragmentation patterns of the two key analogues, we can now propose a detailed fragmentation pathway for 6-Bromoquinoline-4-carbonitrile. The presence of both a bromo and a cyano substituent introduces competitive fragmentation pathways.

Predicted Fragmentation Data for 6-Bromoquinoline-4-carbonitrile:

Predicted m/zProposed Fragment IonDescription of Neutral Loss
232/234[C₁₀H₅BrN₂]⁺•Molecular Ion (M⁺•) with 1:1 Bromine isotopic pattern
153[C₁₀H₅N₂]⁺Loss of Bromine radical (•Br)
205/207[C₁₀H₅BrN]⁺•Loss of HCN
206/208[C₉H₅BrN]⁺Loss of •CN
126[C₁₀H₄N]⁺•Loss of HCN from the [M-Br]⁺ ion
127[C₉H₅N]⁺Loss of •CN from the [M-Br]⁺ ion
100[C₈H₄]⁺•Loss of HCN from the [M-Br-CN]⁺ ion

The molecular ion should appear as a doublet at m/z 232 and 234. From here, several fragmentation pathways are plausible:

  • Loss of Bromine: Cleavage of the C-Br bond is expected to be a favorable process, leading to a fragment ion at m/z 153. This fragment, being a cyano-substituted quinolinyl cation, would then likely undergo fragmentation by losing HCN to give an ion at m/z 126, or losing a •CN radical to yield an ion at m/z 127.

  • Loss of HCN: The loss of a neutral HCN molecule from the molecular ion would result in a fragment at m/z 205/207, still retaining the characteristic bromine isotopic pattern.

  • Loss of Cyano Radical: The expulsion of a •CN radical from the molecular ion would produce a fragment at m/z 206/208. This bromo-substituted quinolinyl cation could then lose a bromine radical to give a fragment at m/z 127, or lose HCN to produce a fragment at m/z 179/181.

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#EA4335", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#202124"];

M [label="m/z 232/234\n[C₁₀H₅BrN₂]⁺•"]; F1 [label="m/z 153\n[C₁₀H₅N₂]⁺"]; F2 [label="m/z 205/207\n[C₁₀H₅BrN]⁺•"]; F3 [label="m/z 206/208\n[C₉H₅BrN]⁺"]; F1a [label="m/z 126\n[C₁₀H₄N]⁺•"]; F1b [label="m/z 127\n[C₉H₅N]⁺"]; F1b_2 [label="m/z 100\n[C₈H₄]⁺•"];

M -> F1 [label="- •Br"]; M -> F2 [label="- HCN"]; M -> F3 [label="- •CN"]; F1 -> F1a [label="- HCN"]; F1 -> F1b [label="- •CN"]; F1b -> F1b_2 [label="- HCN"]; } Caption: Predicted fragmentation of 6-Bromoquinoline-4-carbonitrile.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of 6-Bromoquinoline-4-carbonitrile, the following general protocol for Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS) is recommended:

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg/mL) of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector, operated at a temperature of 250-280 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane phase is suitable.

    • Oven Program: A temperature gradient program should be optimized to ensure good separation and peak shape. A typical program might be: initial temperature of 100 °C held for 1 minute, then ramped at 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Typically maintained at 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A scan range of m/z 40-400 would be appropriate to capture the molecular ion and key fragments.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation pattern of 6-Bromoquinoline-4-carbonitrile. By systematically analyzing the known fragmentation of its constituent parts—the quinoline core, the bromo-substituent, and the cyano group—we have constructed a logical and scientifically grounded fragmentation pathway. This comparative approach not only allows for the confident identification of this molecule in complex mixtures but also serves as a valuable educational tool for researchers and scientists in the field of drug development. The principles outlined here can be extended to predict the fragmentation of other novel substituted quinoline derivatives, thereby accelerating the pace of structural elucidation and chemical discovery.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link].

  • PubChem. 6-Bromoquinoline. Available at: [Link].

  • NIST. Quinoline, 6-bromo-. In: NIST Chemistry WebBook. Available at: [Link].

  • PubChem. Quinoline-4-carbonitrile. Available at: [Link].

  • NIST. Quinoline. In: NIST Chemistry WebBook. Available at: [Link].

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link].

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